molecular formula C10H10N2O2 B14823360 3-Cyclopropoxy-5-methoxypicolinonitrile

3-Cyclopropoxy-5-methoxypicolinonitrile

Cat. No.: B14823360
M. Wt: 190.20 g/mol
InChI Key: AAPUSQDUKPUNTR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-methoxypicolinonitrile is an organic compound with the molecular formula C10H10N2O2 It is a derivative of picolinonitrile, featuring a cyclopropoxy group at the third position and a methoxy group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-methoxypicolinonitrile typically involves the cyclopropanation of a suitable precursor followed by nitrile formation. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-methoxypicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

3-Cyclopropoxy-5-methoxypicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methoxypicolinonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-methoxypicolinonitrile is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-cyclopropyloxy-5-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-13-8-4-10(14-7-2-3-7)9(5-11)12-6-8/h4,6-7H,2-3H2,1H3

InChI Key

AAPUSQDUKPUNTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C#N)OC2CC2

Origin of Product

United States

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